molecular formula C22H20N4O2 B11014284 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one

3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one

Cat. No.: B11014284
M. Wt: 372.4 g/mol
InChI Key: BEPMRQDJTPRLGI-UHFFFAOYSA-N
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Description

3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a quinazolinone core linked to a tetrahydropyridoindole moiety, making it a unique structure with potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Tetrahydropyridoindole Moiety: This involves the construction of the indole ring system, which can be synthesized via Fischer indole synthesis or other indole-forming reactions.

    Linking the Two Moieties: The final step involves the coupling of the quinazolinone core with the tetrahydropyridoindole moiety through a propyl linker, which can be achieved using standard coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized indole moieties.

    Reduction: Formation of alcohols or amines from the reduction of carbonyl groups.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: May include enzymes, receptors, and proteins involved in cell signaling pathways.

    Pathways Involved: Could affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which share the indole moiety.

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone, which share the quinazolinone core.

Uniqueness

3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one is unique due to its combination of the quinazolinone and tetrahydropyridoindole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

3-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]quinazolin-4-one

InChI

InChI=1S/C22H20N4O2/c27-21(10-12-26-14-23-18-7-3-2-6-16(18)22(26)28)25-11-9-20-17(13-25)15-5-1-4-8-19(15)24-20/h1-8,14,24H,9-13H2

InChI Key

BEPMRQDJTPRLGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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